2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, methoxypropyl, and isoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common approach is to start with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the oxoethyl group through a series of reactions involving acylation and esterification. The final step involves the cyclization to form the isoindole ring, which is achieved under specific conditions such as the use of a strong acid or base as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient production of the compound on a larger scale. The use of automated systems can also help in optimizing the reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can result in various substituted derivatives .
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being studied for its potential use in treating various diseases due to its unique chemical properties.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isoindole ring can also interact with various enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
- 2-(3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxylate
Properties
CAS No. |
356092-09-6 |
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Molecular Formula |
C21H18N2O8 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H18N2O8/c1-30-9-3-8-22-19(25)16-7-6-14(11-17(16)20(22)26)21(27)31-12-18(24)13-4-2-5-15(10-13)23(28)29/h2,4-7,10-11H,3,8-9,12H2,1H3 |
InChI Key |
WHNLHIZQSKVFCD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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